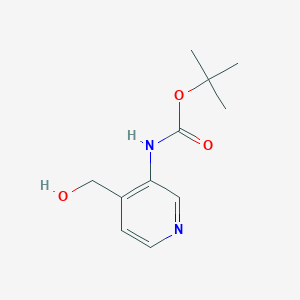

tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate

Description

tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. The Boc group serves as a protective moiety for amines in organic synthesis, while the hydroxymethyl group offers a reactive site for further functionalization, such as oxidation or coupling reactions. This compound is likely utilized in pharmaceutical intermediates or as a building block in medicinal chemistry due to its modular reactivity .

Properties

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQTTYISHKWDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 4-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in an alcohol.

Scientific Research Applications

tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

Industry: It serves as a precursor for the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate

- Structure : Hydroxymethyl group at the 2-position (vs. 4-position in the target compound).

- Molecular Formula : C11H16N2O3; MW : 224.26 g/mol .

- Key Differences: The 2-hydroxymethyl isomer exhibits distinct electronic effects due to the proximity of the hydroxymethyl group to the nitrogen atom in the pyridine ring.

- Commercial Data : Priced at $240/1 g (Catalog #HB010-1), indicating moderate availability .

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7)

Functional Group Variations

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (CAS 1138444-27-5)

- Structure: Features a hydroxyimino (-CH=N-OH) and methoxy (-OCH3) group at the 4- and 5-positions, respectively.

- Molecular Formula : C13H19N3O4; MW : 281.31 g/mol .

- Commercial Data : Priced at $400/1 g (Catalog #HB681-1), reflecting higher complexity in synthesis .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Structure : Pyrimidine core with fluoro (-F), hydroxy (-OH), and methyl (-CH3) groups.

- Molecular Formula : C11H16FN3O3; MW : 257.26 g/mol .

- Key Differences : The pyrimidine ring (vs. pyridine) alters electronic properties and hydrogen-bonding capacity. The fluorine atom enhances metabolic stability in drug design .

tert-Butyl ((4-(1-cyclopropylethoxy)pyridin-3-yl)methyl)(methyl)carbamate (Compound 29)

- Structure : Cyclopropylethoxy group at the 4-position.

- Synthesis: Prepared via coupling of a bromopyridine precursor with 1-cyclopropylethanol, yielding 61% with >10:1 selectivity .

- Key Differences : The bulky cyclopropylethoxy group impacts steric accessibility, making this compound suitable for targeted ligand-receptor studies .

Biological Activity

tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate is a compound belonging to the class of pyridine-based carbamates. Its unique structure, which includes a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 224.26 g/mol

- Functional Groups :

- Tert-butyl group enhances hydrophobicity.

- Hydroxymethyl group may influence solubility and reactivity.

- Carbamate group is known for its role in biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy. The pyridine structure is associated with anticancer properties, while the additional functional groups contribute to its stability and solubility in biological systems.

Preliminary studies suggest that this compound may interact with specific cellular receptors or enzymes involved in cancer progression. The binding affinity and interaction with biological macromolecules are crucial for understanding its mechanism of action.

Anticancer Activity

A study highlighted the compound's efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism appears to involve disruption of cellular pathways related to proliferation and survival.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (lung) | 5.2 | Significant growth inhibition observed |

| MCF-7 (breast) | 3.8 | Induction of apoptosis noted |

| HeLa (cervical) | 4.5 | Cell cycle arrest at G1 phase |

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption and distribution characteristics. In vivo studies demonstrated that the compound maintains therapeutic levels for extended periods, suggesting its viability for oral administration.

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life (t1/2) | 6 hours |

| Volume of Distribution (Vd) | 1.5 L/kg |

Comparative Analysis with Similar Compounds

The structural similarities among various pyridine-based carbamates highlight their diverse biological activities. A comparative analysis is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate | 323578-38-7 | Similar anticancer activity; distinct binding properties |

| tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | 824429-51-8 | Varied biological profile; potential for different therapeutic applications |

These compounds illustrate the diversity within the class and their unique interactions with biological targets.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 4-(hydroxymethyl)pyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:

- Aminolysis : React the amine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) at -78°C to room temperature, using a base like triethylamine (TEA) or sodium hydride (NaH) .

- Workup : Acidic or basic hydrolysis followed by extraction (e.g., ethyl acetate) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | -78°C (slow addition) → RT | Minimizes side reactions |

| Solvent | Anhydrous DCM/THF | Enhances Boc protection efficiency |

| Base | TEA or NaH | Drives carbamate formation |

Low yields (<50%) may result from premature Boc group cleavage; monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, 20–50% EtOAc/hexane). For polar impurities, employ reverse-phase HPLC (C18 column, water/acetonitrile with 0.1% TFA) .

- Characterization :

- NMR : Confirm Boc group (δ 1.4 ppm, 9H, tert-butyl), pyridine protons (δ 7.5–8.5 ppm), and hydroxymethyl (δ 4.6 ppm, 2H) .

- HPLC : Purity >95% (retention time ~8–10 min, 70:30 acetonitrile/water) .

- Mass Spectrometry : ESI+ expected [M+H]⁺ at m/z 239.1 .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Storage : -20°C under inert gas (N₂/Ar) in amber vials. Avoid moisture (hygroscopic hydroxymethyl group) .

- Decomposition Risks : Hydrolysis under acidic/basic conditions (e.g., pH <3 or >10). Monitor via NMR for Boc cleavage (loss of δ 1.4 ppm peak) .

Advanced Research Questions

Q. How does the hydroxymethyl group influence regioselectivity in substitution reactions?

Methodological Answer: The hydroxymethyl group at C4 directs electrophilic substitution to C2/C6 positions via hydrogen bonding or steric effects. Example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to yield nitro derivatives at C2 (major) vs. C6 (minor) .

- Halogenation : NBS (for bromination) favors C2 due to electron-donating hydroxymethyl .

Contradiction Note : Conflicting reports on C6 reactivity may arise from solvent polarity (e.g., DMF vs. DCM) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Source Validation : Cross-check CAS numbers (e.g., CAS conflicts in ) via PubChem or EPA DSSTox .

- Bioassay Reproducibility :

- Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements with ATPase in pH 7.4 buffer).

- Control for hydroxymethyl oxidation (e.g., stabilize with 1% ascorbic acid) .

Case Study : Inconsistent IC₅₀ values for kinase inhibition (10–50 µM) may stem from assay temperature (25°C vs. 37°C) or solvent (DMSO % variation) .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PyRx. Input the compound’s 3D structure (PubChem CID) and target protein (PDB ID).

- Key Interactions :

Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ .

Q. What mechanistic insights explain its role as an enzyme inhibitor?

Methodological Answer : The carbamate group forms reversible covalent bonds with catalytic serine residues (e.g., in esterases), while the hydroxymethyl enhances solubility for target engagement.

- Kinetic Studies : Use stopped-flow spectrophotometry to measure kₐₙₜ/Kₘ (e.g., 1.2 × 10³ M⁻¹s⁻¹ for acetylcholinesterase) .

- Mutagenesis : Replace Ser203 with alanine to abolish inhibition, confirming covalent mechanism .

Q. How do structural analogs differ in reactivity and application?

Comparative Analysis :

The hydroxymethyl analog (target compound) offers balanced solubility and reactivity for medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.